

2,3-Dibromonaphthalene CAS 13214-70-5

properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromonaphthalene

Cat. No.: B089205

[Get Quote](#)

An In-Depth Technical Guide to **2,3-Dibromonaphthalene** (CAS 13214-70-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **2,3-Dibromonaphthalene** (CAS 13214-70-5). The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Physicochemical Properties

2,3-Dibromonaphthalene is a dihalogenated polycyclic aromatic hydrocarbon.^[1] It presents as a white to pale yellow solid, typically in powder or crystal form.^{[2][3]} This compound is stable under recommended storage conditions, which include keeping it in a dry, well-ventilated place at room temperature.^[2] While sparingly soluble in water, it demonstrates better solubility in organic solvents like ethanol and ether.^[3]

Table 1: Summary of Physicochemical Properties

Property	Value	Source(s)
CAS Number	13214-70-5	[4] [5] [6]
Molecular Formula	C ₁₀ H ₆ Br ₂	[4] [5] [6]
Molecular Weight	285.96 g/mol	[5] [7]
Appearance	White to Pale Yellow Powder/Crystals	[2]
Melting Point	142 °C	[2]
Boiling Point	341.7 °C	[2]
Predicted Density	1.83 g/cm ³	[7]
IUPAC Name	2,3-dibromonaphthalene	[8]
InChI	InChI=1S/C10H6Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H	[4] [6]
InChIKey	GTILXPRQNNYDHT- UHFFFAOYSA-N	[4] [6]
SMILES	BrC1=CC2=C(C=C1Br)C=CC=C2	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,3-Dibromonaphthalene**. The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for this compound.[\[4\]](#)[\[9\]](#)

Table 2: Summary of Spectroscopic Data

Spectroscopic Technique	Key Features	Source(s)
Mass Spectrometry (EI)	Molecular ion peaks corresponding to the isotopic distribution of two bromine atoms.	[4][8]
Infrared (IR) Spectroscopy	Data available from the NIST/EPA Gas-Phase Infrared Database.	[9][10]
¹ H NMR Spectroscopy	Spectral data is available.	[11]
¹³ C NMR Spectroscopy	Spectral data is available.	[8]

Synthesis and Reactivity

Synthesis

A documented method for synthesizing **2,3-Dibromonaphthalene** involves the following steps:

- Preparation of 1,4-diamino-**2,3-dibromonaphthalene**: This intermediate is prepared by the bromination of 1,4-diaminonaphthalene.[12]
- Diazotization and Removal of Amino Groups: The 1,4-diamino-**2,3-dibromonaphthalene** is treated with a mixture of CuSO₄·5H₂O, ethanol, and concentrated sulfuric acid. A sodium nitrite aqueous solution is then added dropwise at a controlled temperature.[12]
- Purification: The crude product is obtained via suction filtration and can be further purified by recrystallization from ethyl acetate to achieve a purity of ≥99.5%.[12]

Reactivity

The bromine substituents on the naphthalene ring make **2,3-Dibromonaphthalene** a valuable intermediate in organic synthesis. These bromine atoms can participate in various cross-coupling reactions, such as Suzuki-Miyaura reactions, to form more complex polycyclic aromatic hydrocarbons and other functionalized molecules.[1] It is a key intermediate for further annulation onto the existing aromatic ring.[13]

Applications in Research and Drug Development

2,3-Dibromonaphthalene serves as a versatile building block in several areas of research:

- Organic Electronics: It is used in the synthesis of more complex structures for applications in organic electronics.[\[1\]](#) Its ordered crystal structure, characterized by a herringbone packing pattern, makes it a suitable host for fluorescent polycyclic aromatic hydrocarbon molecules.[\[1\]](#)
- Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): As an isomer of dibromonaphthalene, it is a useful intermediate for synthesizing larger PAHs and materials for organic photovoltaics.[\[1\]](#)
- Chemical Sensing: Derivatives of brominated naphthoquinones, which can be synthesized from related precursors, have been reported to detect various metal ions.[\[14\]](#) Although direct biological activity data for **2,3-dibromonaphthalene** is limited, naphthalene derivatives, in general, are explored for various biological activities, including anticancer and antimicrobial properties.[\[15\]](#)[\[16\]](#)

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2,3-Dibromonaphthalene** is classified as a substance that causes skin and serious eye irritation.[\[8\]](#) It is advised to avoid inhalation, ingestion, and contact with skin and eyes, and to use it in a well-ventilated area with appropriate personal protective equipment.[\[2\]](#)

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement	Signal Word	Pictogram
Skin Irritation (Category 2)	H315: Causes skin irritation	Warning	GHS07
Eye Irritation (Category 2)	H319: Causes serious eye irritation	Warning	GHS07

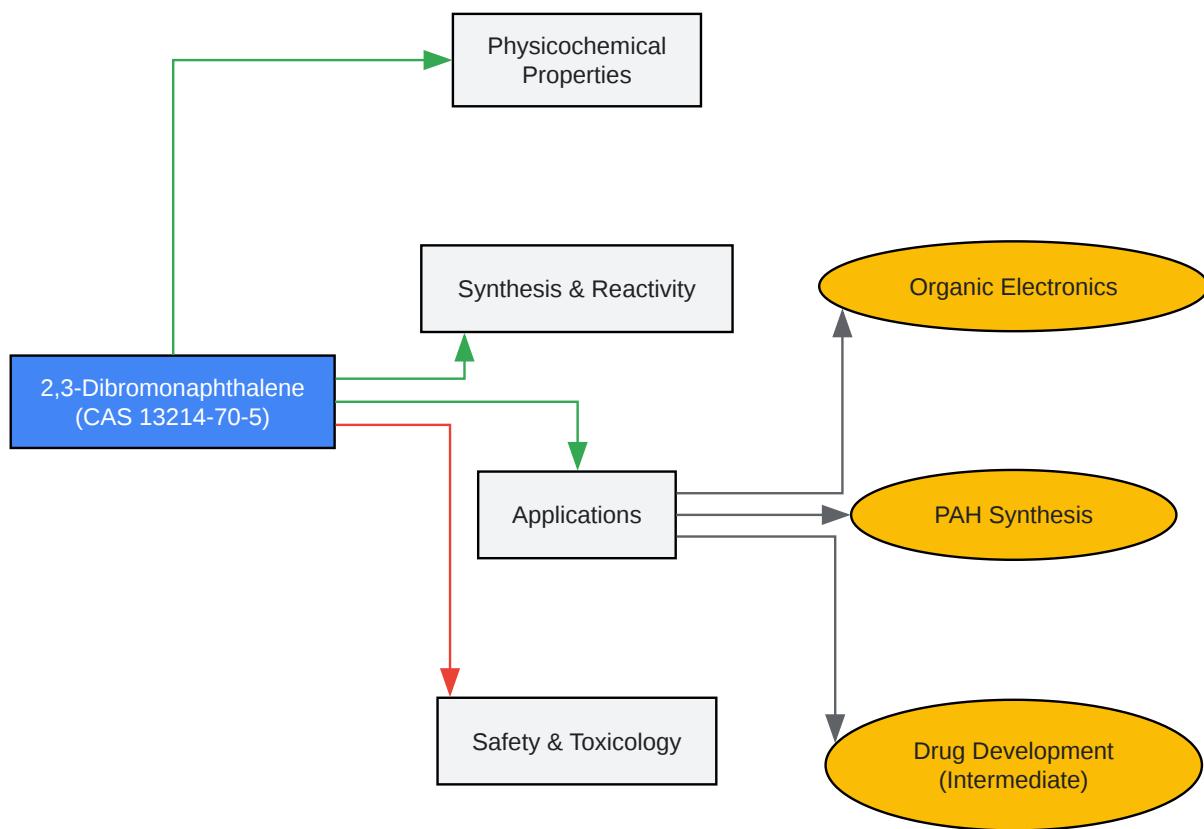
Source:[\[8\]](#)

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dibromonaphthalene

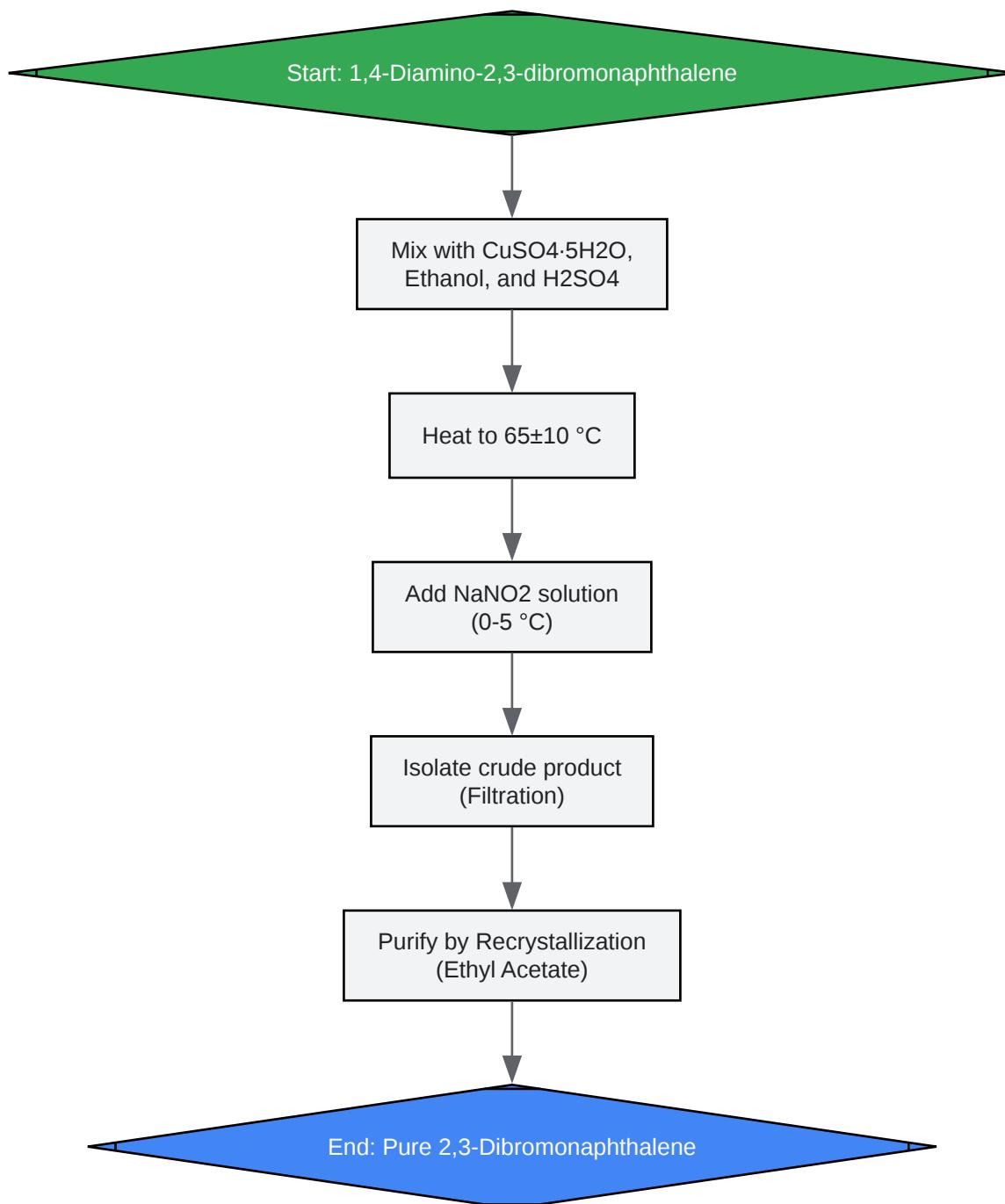
This protocol is adapted from a patented method.[\[12\]](#)

- Reaction Setup: In a suitable reaction vessel, mix 1,4-diamino-**2,3-dibromonaphthalene** with CuSO₄·5H₂O.
- Solvent Addition: Add ethanol as the solvent.
- Acidification: Add concentrated sulfuric acid to the mixture.
- Heating: Heat the reaction mixture to 65 ± 10 °C.
- Diazotization: Slowly add a sodium nitrite aqueous solution dropwise while maintaining the temperature between 0-5 °C.
- Reaction Monitoring: Stir the mixture and monitor the reaction progress.
- Isolation: Upon completion, isolate the crude **2,3-dibromonaphthalene** product by suction filtration.
- Purification: Recrystallize the crude product from ethyl acetate. Heat the mixture to reflux, then cool to 2-20 °C to induce crystallization.
- Drying: Dry the obtained crystals to yield pure **2,3-dibromonaphthalene**.

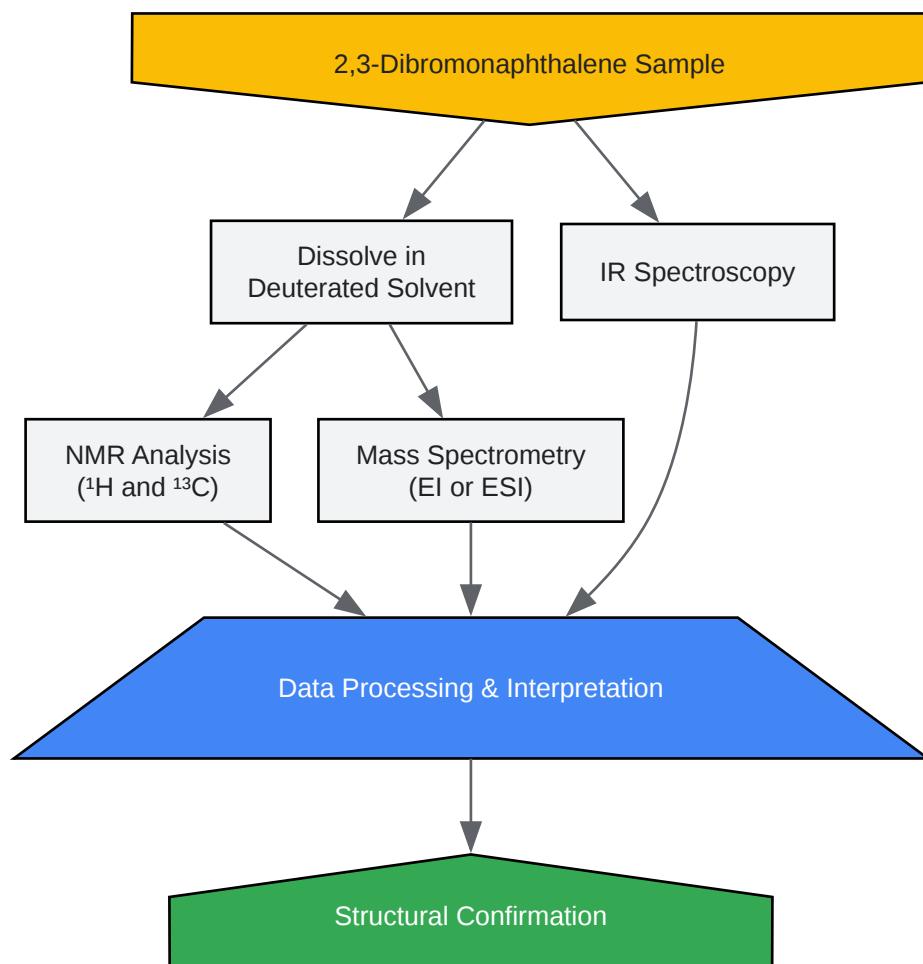

Protocol 2: General Procedure for NMR Spectroscopic Analysis

This is a generalized protocol and may require optimization.[\[17\]](#)

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-dibromonaphthalene** in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a standard single-pulse sequence on a 300 MHz or higher spectrometer.


- Set the spectral width to cover the expected aromatic proton region (e.g., -2 to 12 ppm).
- Acquire a sufficient number of scans (e.g., 16-64) with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected aromatic carbon region (e.g., 0 to 160 ppm).
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C , with a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct and baseline correct the spectrum.
 - Calibrate the chemical shift using the residual solvent peak as a reference.

Visualizations



[Click to download full resolution via product page](#)

Caption: Key aspects of **2,3-Dibromonaphthalene**.

[Click to download full resolution via product page](#)

Caption: Simplified synthesis workflow.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. CAS 13214-70-5: 2,3-Dibromonaphthalene | CymitQuimica [cymitquimica.com]

- 4. 2,3-Dibromonaphthalene [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. 2,3-Dibromonaphthalene [webbook.nist.gov]
- 7. Naphthalene, 2,3-dibromo- | CAS 13214-70-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 2,3-Dibromonaphthalene | C10H6Br2 | CID 123298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-Dibromonaphthalene [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 2,3-DIBROMONAPHTHALENE(13214-70-5) 1H NMR spectrum [chemicalbook.com]
- 12. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2,3-Dibromonaphthalene CAS 13214-70-5 properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089205#2-3-dibromonaphthalene-cas-13214-70-5-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com